4-Bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine
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Overview
Description
4-Bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyridine ring. These substituents impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong bases, halogenating agents, and specific solvents to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides.
Scientific Research Applications
4-Bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties
Properties
CAS No. |
1196147-43-9 |
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Molecular Formula |
C7H4BrClF3N |
Molecular Weight |
274.46 g/mol |
IUPAC Name |
4-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-5(3-9)13-6(2-4)7(10,11)12/h1-2H,3H2 |
InChI Key |
ABMPOKYCZBGPHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)C(F)(F)F)Br |
Origin of Product |
United States |
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